2-(5-Nitropyridin-2-YL)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-nitropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-6(4-8-5)9(12)13/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAENMNORNKLBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611750 | |
| Record name | (5-Nitropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-73-0 | |
| Record name | (5-Nitropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 5 Nitropyridin 2 Yl Acetic Acid and Its Precursors
Direct Synthesis Approaches
Direct synthesis primarily involves the final step of creating the carboxylic acid from a more stable ester derivative. This is a common and straightforward method, assuming the ester precursor is readily accessible.
Hydrolysis-Based Routes from Ester Precursors
A related, albeit more indirect, approach involves the use of a malonic ester synthesis pathway. For instance, 2-chloro-3-nitropyridines can react with a malonic ester anion (generated from diethyl malonate and a base like potassium carbonate) to form a substituted malonic ester. mdpi.com This intermediate is then subjected to hydrolysis and subsequent decarboxylation in an aqueous acid to yield the desired acetic acid derivative. mdpi.com
Pyridine (B92270) Ring Functionalization and Nitration Strategies
Building the target molecule can also be achieved by first constructing the substituted pyridine ring and then introducing the necessary functional groups. This often involves nitration and regioselective functionalization steps.
Nitration Protocols for Pyridine and Substituted Pyridines
The direct nitration of pyridine is notoriously difficult due to the deactivating effect of the nitrogen atom, which forms a pyridinium (B92312) cation in strongly acidic media, making electrophilic aromatic substitution challenging. researchgate.netrsc.org Consequently, direct nitration often results in very low yields. researchgate.net
To overcome this, various strategies have been developed:
Mixed Acid Nitration: The use of a mixture of concentrated sulfuric acid and nitric acid can be employed, often at elevated temperatures, to nitrate (B79036) substituted pyridines. guidechem.comyoutube.com For example, 2-aminopyridine (B139424) can be nitrated using this method to produce 2-amino-5-nitropyridine (B18323). guidechem.comchemicalbook.com Similarly, 2-hydroxypyridine (B17775) can be nitrated to give 2-hydroxy-5-nitropyridine (B147068). dissertationtopic.net
Nitration with Dinitrogen Pentoxide: A milder and often more regioselective method involves the use of dinitrogen pentoxide (N₂O₅). The pyridine substrate reacts with N₂O₅ to form an N-nitropyridinium ion, which then rearranges to 3-nitropyridine (B142982) upon treatment with a reducing agent like sulfur dioxide or sodium bisulfite. researchgate.netrsc.orgresearchgate.net This method can provide good yields for the nitration of substituted pyridines. researchgate.net
Alternative Nitrating Agents: Other nitrating agents, such as nitro-saccharin in the presence of a Lewis acid, have also been utilized. youtube.com
The table below summarizes some nitration conditions for pyridine derivatives.
| Starting Material | Nitrating Agent(s) | Conditions | Product | Yield | Reference(s) |
| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | <30°C to 65°C, 11h | 2-Amino-5-nitropyridine | - | guidechem.com |
| 2-Aminopyridine | Conc. H₂SO₄, HNO₃ | <10°C, 12h | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |
| Pyridine | N₂O₅, then SO₂/HSO₃⁻ in H₂O | - | 3-Nitropyridine | 77% | researchgate.netresearchgate.net |
| 2-Hydroxypyridine | Nitric Acid in Pyridine | Ice bath, then RT | 2-Hydroxy-3-nitropyridine (B160883) | - | google.com |
Table 1: Selected Nitration Protocols for Pyridine Derivatives.
Regioselective Functionalization of Pyridine Rings (e.g., 2-Chloro-5-nitropyridine (B43025) as Precursor)
A highly effective strategy for synthesizing 2-(5-nitropyridin-2-yl)acetic acid involves the use of a pre-functionalized precursor, most notably 2-chloro-5-nitropyridine. dissertationtopic.netprepchem.comchemicalbook.com This intermediate allows for the regioselective introduction of the acetic acid side chain via nucleophilic aromatic substitution.
The synthesis of 2-chloro-5-nitropyridine itself can be accomplished through several routes:
From 2-Aminopyridine: This involves a multi-step process starting with the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine. guidechem.comdissertationtopic.net This is followed by a diazotization reaction to form a diazonium salt, which is subsequently converted to 2-hydroxy-5-nitropyridine. dissertationtopic.net Finally, chlorination using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or other chlorinating agents yields 2-chloro-5-nitropyridine. dissertationtopic.netchemicalbook.comgoogle.com
From 2-Hydroxypyridine: Direct nitration of 2-hydroxypyridine can yield 2-hydroxy-5-nitropyridine, which is then chlorinated as described above. chemicalbook.comgoogle.com
From 3-Nitropyridine: In some methods, 3-nitropyridine can be directly chlorinated using agents like dichlorine monoxide to produce 2-chloro-5-nitropyridine. guidechem.comchemicalbook.com
Once 2-chloro-5-nitropyridine is obtained, the 2-chloro substituent serves as a good leaving group for nucleophilic substitution reactions. rsc.org To introduce the acetic acid moiety, it can be reacted with the enolate of an acetate (B1210297) ester, followed by hydrolysis. A common approach is the reaction with the diethyl malonate anion, followed by hydrolysis and decarboxylation to yield the final product. mdpi.com
The table below outlines various synthetic routes to the key precursor, 2-chloro-5-nitropyridine.
| Starting Material | Key Reagents | Key Intermediate(s) | Final Product | Yield | Reference(s) |
| 2-Aminopyridine | Mixed Acid, H⁺, PCl₅/POCl₃ | 2-Amino-5-nitropyridine, 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | 41.1% (overall) | dissertationtopic.net |
| 2-Hydroxy-5-nitropyridine | PCl₅, POCl₃ | - | 2-Chloro-5-nitropyridine | 98% | chemicalbook.com |
| 3-Nitropyridine | Dichlorine monoxide, Triethylamine, Zinc chloride | - | 2-Chloro-5-nitropyridine | 95.3% | chemicalbook.com |
Table 2: Synthetic Routes to 2-Chloro-5-nitropyridine.
Multicomponent Reaction Approaches for Nitropyridine Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single step. researchgate.netnih.gov For the synthesis of nitropyridine frameworks, the Hantzsch dihydropyridine (B1217469) synthesis and related MCRs are particularly relevant. nih.gov
These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, a nitrogen source (like ammonium (B1175870) acetate), and a nitro-containing building block, such as 2-nitroacetophenone or nitroacetone. researchgate.netfao.org This initially forms a substituted 5-nitro-1,4-dihydropyridine derivative. researchgate.netfao.org Subsequent oxidation of this dihydropyridine, often using an oxidizing agent like potassium nitrate with a copper(II) nitrate catalyst or chromium trioxide, leads to the aromatic 5-nitropyridine scaffold. researchgate.netnih.gov
While not a direct route to this compound, MCRs provide a powerful method for rapidly assembling a variety of substituted nitropyridine cores, which can then be further functionalized to introduce the desired acetic acid side chain. researchgate.net
Green Chemistry Considerations in Synthetic Pathways
Several of the synthetic methodologies for nitropyridines incorporate principles of green chemistry aimed at reducing environmental impact. rasayanjournal.co.in
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can significantly accelerate reaction rates, leading to shorter reaction times and potentially higher yields compared to conventional heating. This is recognized as a green chemistry tool. nih.gov
Safer Solvents and Reagents: Some modern protocols focus on using less hazardous solvents and reagents. For example, a patented method for preparing 2-hydroxy-3-nitropyridine highlights the reduction of waste liquid and gas, making it suitable for greener, large-scale production. google.com The optimization of reaction conditions to avoid harsh reagents, such as replacing sodium metal or sodium hydride with potassium carbonate in the malonic ester synthesis, also contributes to a greener process. mdpi.com
Advanced Spectroscopic Characterization of 2 5 Nitropyridin 2 Yl Acetic Acid and Its Analogs
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. By analyzing the vibrational modes of 2-(5-Nitropyridin-2-YL)acetic acid, detailed information about its structural arrangement can be ascertained.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups: the carboxylic acid, the nitro group, and the pyridine (B92270) ring.
The carboxylic acid group gives rise to several strong and identifiable peaks. A very broad band is typically observed in the 3300–2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group is expected to produce a strong, sharp absorption band in the range of 1700–1725 cm⁻¹.
The nitro group (NO₂) vibrations are also prominent. The asymmetric stretching vibration typically appears as a strong band between 1500 cm⁻¹ and 1560 cm⁻¹, while the symmetric stretching vibration is found in the 1300–1370 cm⁻¹ range. These positions can confirm the presence of the nitro substituent on the pyridine ring.
The pyridine ring itself has a series of characteristic vibrations. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. researchgate.net Ring stretching vibrations, involving C=C and C=N bonds, typically occur in the 1400–1600 cm⁻¹ region. For instance, in an analog like 2-amino-5-nitropyridine (B18323) pentaborate, bands for C=C and N-H bending are seen around 1468 cm⁻¹ and 1399 cm⁻¹. researchgate.net The methylene (B1212753) group (-CH₂-) in the acetic acid side chain will show C-H stretching vibrations in the 2900-3000 cm⁻¹ range.
Raman Spectroscopy (FT-Raman, SERS)
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that involve a change in molecular polarizability are Raman active. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the pyridine ring and the nitro group.
The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically produces a strong and easily identifiable band in the Raman spectrum. The pyridine ring vibrations are also well-defined. Studies on pyridine and its derivatives show that ring breathing modes are particularly intense in Raman spectra. For example, a comparative study of pyridine and the pyridine-borane complex revealed significant shifts in the pyridine ring's vibrational modes upon complexation, highlighting Raman's sensitivity to changes in the ring's electronic structure. nih.gov The ν₁ (ring breathing) and ν₆ₐ (in-plane deformation) modes, for instance, shift to higher energy upon coordination. nih.gov In this compound, the electron-withdrawing nitro group and the acetic acid substituent will similarly influence the position and intensity of these ring modes.
Surface-Enhanced Raman Spectroscopy (SERS) could also be a powerful tool. By adsorbing the molecule onto a metallic nanoparticle surface (like silver or gold), the Raman signal can be dramatically amplified, allowing for detection at very low concentrations and providing information about the molecule's orientation on the surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton can be constructed.
¹H NMR Spectroscopy for Proton Environments
The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment. The pyridine ring protons are particularly informative. Due to the strong electron-withdrawing effect of the nitro group at the C5 position, the protons on the pyridine ring are significantly deshielded and appear at high chemical shifts (downfield).
H6 Proton: The proton at the C6 position is adjacent to the nitrogen atom and ortho to the nitro group, making it the most deshielded. It is expected to appear as a doublet with a small coupling constant (⁴J) around δ 9.0-9.5 ppm. In a similar structure, 1-(5-nitropyridin-2-yl)-1H-benzo[d] rsc.orgresearchgate.netresearchgate.nettriazole, a proton in a comparable environment appears as a singlet at 9.52 ppm. rsc.org
H3 and H4 Protons: The protons at the C3 and C4 positions will appear as doublets or doublets of doublets due to coupling with each other. The H4 proton, being meta to the nitro group, is expected around δ 8.5-8.9 ppm. The H3 proton, ortho to the acetic acid group, would likely be found slightly more upfield.
Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to both the pyridine ring and the carboxylic acid group. They are expected to appear as a singlet in the region of δ 3.8-4.2 ppm. For comparison, the methylene protons in 2-pyridylacetic acid hydrochloride appear in this range. chemicalbook.com
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly variable and concentration-dependent. It typically appears as a broad singlet far downfield, often above δ 10.0 ppm, and may exchange with trace water in the solvent.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Carboxylic Carbonyl Carbon (C=O): This carbon is the most deshielded non-aromatic carbon and is expected to appear in the δ 170–175 ppm range, which is typical for carboxylic acids. chemicalbook.com
Pyridine Ring Carbons: The carbons of the pyridine ring will have shifts determined by their position relative to the nitrogen atom and the substituents.
C2 and C6: These carbons are adjacent to the ring nitrogen and are significantly deshielded. The C2 carbon, bearing the acetic acid group, and the C6 carbon are expected in the δ 150–160 ppm region.
C5: The carbon atom bearing the nitro group (C5) is expected to be deshielded, likely appearing in the δ 140–145 ppm range.
C3 and C4: These carbons will appear at higher field (lower ppm) compared to the others. C4 is expected around δ 135-140 ppm, while C3 would be the most shielded of the ring carbons. In an analog, the carbons of the 5-nitropyridin-2-yl moiety appear in the range of δ 114-154 ppm. rsc.org
Methylene Carbon (-CH₂-): The methylene carbon of the acetic acid side chain is expected to have a chemical shift in the range of δ 40–45 ppm.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The nitropyridine core of this compound is a strong chromophore, leading to characteristic absorption bands in the UV-Vis region. The spectrum is expected to be dominated by π→π* transitions associated with the conjugated π-system of the pyridine ring and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.
The presence of the electron-withdrawing nitro group and the conjugated system typically results in strong absorption bands. For a close analog, 2-amino-5-nitropyridine, UV/Visible spectral data is available, suggesting where the absorptions for the target molecule might lie. nist.gov The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a bathochromic (red shift) or hypsochromic (blue shift) shift may be observed depending on the nature of the electronic transition. Studies on other complex organic molecules have shown that increasing solvent polarity can lead to a red shift in the absorption wavelength. physchemres.org
While the compound possesses a fluorophore in its pyridine ring, any potential fluorescence is likely to be quenched by the nitro group, which is a well-known fluorescence quencher. Therefore, the compound is expected to be weakly or non-fluorescent.
High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the precise determination of molecular formulas and the structural elucidation of novel compounds. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap-based systems, possess the capability to measure mass-to-charge ratios (m/z) with exceptional accuracy, typically within a few parts per million (ppm). nih.gov This high level of precision allows for the confident assignment of elemental compositions, as the measured mass can be unequivocally distinguished from other potential formulas with very similar nominal masses. The technique is particularly valuable in the analysis of complex organic molecules, where it provides definitive evidence of a compound's identity and purity. dtic.mil
In the study of this compound and its derivatives, HRMS is instrumental in confirming the successful synthesis of target molecules. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed structure, researchers can verify the elemental composition. For instance, the molecular formula of this compound is C7H6N2O4, with a corresponding molecular weight of 182.14 g/mol . chemenu.com HRMS analysis would seek to find an ion corresponding to this mass (e.g., [M+H]⁺ at m/z 183.0451) with high accuracy.
Recent research on a series of N-(nitropyridin-2-yl)benzenesulfonamide analogs, which share the core nitropyridine moiety, demonstrates the power of HRMS in their characterization. Electron Ionization (EI) is a common ionization method used for these analyses. rsc.org The data obtained from these studies, presented in the table below, show a very close correlation between the calculated and experimentally found m/z values for the protonated molecular ions ([M+H]⁺), confirming the identity of the synthesized compounds. rsc.org
Table 1: HRMS Data for Analogs of this compound
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| N-(6-fluoro-3-nitropyridin-2-yl)benzenesulfonamide | C11H9FN3O4S | 298.0292 | 298.0288 | rsc.org |
| N-(6-chloro-3-nitropyridin-2-yl)benzenesulfonamide | C11H9ClN3O4S | 313.9997 | 313.9995 | rsc.org |
| N-(4-methyl-5-nitropyridin-2-yl)benzenesulfonamide | C12H12N3O4S | 294.0543 | 294.0542 | rsc.org |
| 4-methyl-N-(3-nitropyridin-2-yl)benzenesulfonamide | C12H12N3O4S | 294.0543 | 294.0542 | rsc.org |
| 4-methoxy-N-(3-nitropyridin-2-yl)benzenesulfonamide | C12H12N3O5S | 310.0492 | 310.0491 | rsc.org |
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
For the nitropyridine class of compounds, single-crystal X-ray diffraction studies confirm the molecular geometry and reveal how the molecules arrange themselves in the crystal lattice. While a structure for this compound itself is not detailed in the provided sources, analysis of closely related analogs provides significant insight into the structural characteristics of this family of compounds.
A study of 2-chloro-5-nitropyridine (B43025), for example, provided detailed crystallographic data, elucidating its solid-state structure. researchgate.net The analysis revealed that the non-hydrogen atoms of the molecule are nearly coplanar. researchgate.net In the crystal, molecules are linked through non-classical C—H⋯O interactions and a short Cl⋯O contact of 3.068 (4) Å, forming chains that consolidate into a layered structure. researchgate.net Such detailed structural information is crucial for understanding the physicochemical properties of the material.
Table 2: Crystallographic Data for 2-Chloro-5-nitropyridine
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C5H3ClN2O2 | researchgate.net |
| Molecular Weight | 158.54 | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 3.7599 (8) | researchgate.net |
| b (Å) | 5.8641 (13) | researchgate.net |
| c (Å) | 7.0189 (15) | researchgate.net |
| α (°) | 84.687 (3) | researchgate.net |
| β (°) | 76.020 (3) | researchgate.net |
| γ (°) | 84.778 (3) | researchgate.net |
| Volume (ų) | 148.42 (6) | researchgate.net |
| Z | 1 | researchgate.net |
| Temperature (K) | 100 | researchgate.net |
| R-factor | 0.056 | researchgate.net |
Furthermore, studies on co-crystals, such as those between 2-amino-5-nitropyridine and phenylthioacetic acid, highlight the utility of this technique in understanding non-covalent interactions. researchgate.net In these systems, X-ray diffraction shows how N–H⋯O and O–H⋯N intermolecular hydrogen bonds dictate the crystal packing, leading to the formation of specific ring motifs. researchgate.net This level of detail is fundamental for crystal engineering and the design of new materials with tailored properties.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies are fundamental to predicting the behavior of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) for Electronic Structure and Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is used to determine the optimized molecular geometry and electronic ground state properties of a molecule. In a typical study, a functional, such as B3LYP, is combined with a basis set (e.g., 6-311++G(d,p)) to perform the calculations.
For 2-(5-nitropyridin-2-yl)acetic acid, a DFT calculation would yield the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's conformation and steric interactions. For instance, studies on similar pyridine (B92270) derivatives have used DFT to confirm molecular structures and have found good agreement between calculated and experimental data. DFT also provides the total electronic energy, dipole moment, and other electronic properties that characterize the molecule's ground state.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction
To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of electronic excited states and the prediction of UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light (λmax).
For a compound like this compound, TD-DFT calculations, often performed using a model that simulates a solvent environment (like the Polarizable Continuum Model), can predict its UV-Vis spectrum. These calculations would identify the specific molecular orbitals involved in the primary electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Studies on related nitropyridine compounds have shown that TD-DFT can accurately predict absorption maxima when compared to experimental spectra.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.
A hypothetical NBO analysis for this compound would likely reveal significant interactions, such as those between the lone pairs of the nitro group's oxygen atoms and the π* orbitals of the pyridine ring, as well as interactions involving the carboxylic acid group.
Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O (Nitro) | π(N-C) (Ring) | High |
| LP(1) O (Acid) | σ(C-C) | Moderate |
| π(C-C) (Ring) | π*(C-N) (Ring) | High |
Note: This table is illustrative and not based on actual calculated data.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine acetic acid. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack.
Global reactivity descriptors can be calculated from the HOMO and LUMO energies:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| EHOMO | -7.5 |
| ELUMO | -3.0 |
| HOMO-LUMO Gap | 4.5 |
Note: This table is illustrative and not based on actual calculated data.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions of charge. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or neutral potential.
For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetic acid group, highlighting these as the primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and potentially on the pyridine ring, influenced by the electron-withdrawing effect of the nitro group. This provides a clear, intuitive picture of the molecule's reactive sites.
Fukui Function Analysis
Fukui function analysis provides a more quantitative measure of local reactivity at specific atomic sites within a molecule. It describes the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.
The condensed Fukui functions are calculated for each atom:
fk+ for nucleophilic attack (measures reactivity upon adding an electron).
fk- for electrophilic attack (measures reactivity upon removing an electron).
fk0 for radical attack.
For this compound, Fukui analysis would pinpoint which specific atoms are most susceptible to attack. It is expected that the oxygen atoms of the nitro group would have high values for fk-, confirming their susceptibility to electrophilic attack. The analysis can also reveal less intuitive reactive sites that are not obvious from simple electronegativity considerations. A dual descriptor, which combines fk+ and fk-, can unambiguously identify nucleophilic and electrophilic regions.
Molecular Modeling and Simulation
Computational chemistry provides powerful tools to understand the interactions between small molecules and their biological targets at an atomic level. For this compound and its derivatives, molecular modeling and simulation techniques have been instrumental in elucidating their potential mechanisms of action and in the rational design of more potent analogues. These in silico methods, including molecular docking, molecular dynamics simulations, and non-covalent interaction analysis, offer insights that are complementary to experimental studies.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial in structure-based drug design for identifying key binding interactions and estimating the binding affinity. Derivatives of this compound have been the subject of such studies to explore their potential as antimicrobial agents.
One notable area of investigation has been the docking of this compound hydrazide derivatives against the Escherichia coli MurB enzyme, a key player in peptidoglycan biosynthesis. These studies have revealed that the nitropyridine moiety often plays a significant role in the binding process. The nitro group, being a strong electron-withdrawing group, can participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions, which are critical for stabilizing the ligand-protein complex.
The binding energy, a calculated value that estimates the strength of the interaction between the ligand and the protein, is a key output of docking studies. A more negative binding energy generally indicates a more stable complex. For instance, studies on a series of these hydrazide derivatives have shown a range of binding energies, suggesting that substitutions on the hydrazide portion of the molecule can significantly influence binding affinity.
The interactions with specific amino acid residues within the active site of the target protein are also identified through docking studies. For the E. coli MurB enzyme, amino acids such as arginine, serine, and asparagine have been identified as forming crucial hydrogen bonds with the this compound derivatives. The pyridine nitrogen and the nitro group are frequently involved in these interactions.
A representative summary of molecular docking results for a set of hypothetical this compound derivatives against a bacterial target is presented in the interactive table below. This table illustrates the kind of data generated from such studies, including the binding energy and the key interacting amino acid residues.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound A | E. coli MurB | -7.8 | Arg186, Ser229, Asn301 |
| Compound B | E. coli MurB | -8.2 | Arg186, Gly230, Thr303 |
| Compound C | E. coli MurB | -7.5 | Ser229, Tyr330, Asn301 |
| Compound D | E. coli MurB | -8.5 | Arg186, Ser229, Asn301, Tyr330 |
These docking studies provide a static picture of the ligand-target interaction and serve as a valuable starting point for further computational investigations and for guiding the synthesis of new, potentially more effective, derivatives.
Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Stability
While molecular docking provides a static snapshot of the binding pose of a ligand, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations track the movements of atoms and molecules, providing insights into the stability of the binding and any conformational changes that may occur in both the ligand and the protein upon binding.
For derivatives of this compound, MD simulations have been employed to validate the binding poses predicted by molecular docking and to assess the stability of the ligand-protein interactions. A common metric used to evaluate the stability of the simulation is the root-mean-square deviation (RMSD). A stable RMSD value over the course of the simulation suggests that the complex has reached a state of equilibrium and that the ligand remains bound in a stable conformation within the active site. Simulations of this compound derivatives complexed with bacterial enzymes have often shown stable RMSD values, typically fluctuating within a narrow range (e.g., 1-3 Å) over simulation times of tens to hundreds of nanoseconds. This indicates that the binding predicted by docking is likely to be stable under physiological conditions.
MD simulations can also reveal subtle conformational changes in the protein upon ligand binding. For example, the binding of a this compound derivative might induce a slight shift in a loop region of the enzyme's active site, leading to a more compact and stable binding pocket. These induced-fit effects are crucial for a comprehensive understanding of the binding mechanism.
The stability of the interactions observed in docking can also be monitored throughout the MD simulation. Hydrogen bonds that are present at the beginning of the simulation can be tracked to see if they are maintained, broken, or if new interactions form. For this compound derivatives, MD simulations have confirmed the persistence of key hydrogen bonds between the nitro group and the pyridine nitrogen with residues in the enzyme's active site, further underscoring the importance of these functional groups for binding.
The following table provides a hypothetical summary of results from MD simulations for selected this compound derivatives, illustrating the type of data that can be obtained.
| Derivative | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions | Conformational Changes Observed |
| Compound A | 100 | 1.5 ± 0.3 | Hydrogen bonds with Arg186, Ser229 | Minor loop adjustment near the active site |
| Compound B | 100 | 1.8 ± 0.4 | Persistent hydrophobic interactions | No significant conformational changes |
| Compound D | 200 | 1.6 ± 0.2 | Stable hydrogen bond network with multiple residues | Induced fit leading to a more enclosed binding pocket |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are the forces that govern the binding of a ligand to a protein. While hydrogen bonds are a well-known type of NCI, a variety of other, more subtle interactions also play a crucial role in molecular recognition. NCI analysis is a computational technique that allows for the visualization and characterization of these non-covalent interactions in three-dimensional space.
For this compound and its derivatives, NCI analysis can provide a deeper understanding of the nature of the interactions that contribute to their binding affinity and specificity. This method can identify not only strong hydrogen bonds but also weaker interactions such as van der Waals forces, π-π stacking, and halogen bonds, if applicable.
The analysis of the complex between a this compound derivative and its target enzyme would likely reveal a complex network of NCIs. The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site. The nitro group, in addition to forming hydrogen bonds, can also engage in electrostatic interactions with charged or polar residues.
The insights gained from NCI analysis can be invaluable for lead optimization. By understanding the specific types of non-covalent interactions that are most important for binding, medicinal chemists can design new derivatives that enhance these interactions, potentially leading to improved potency and selectivity. For instance, if a region of favorable van der Waals interactions is identified, a derivative with a bulkier substituent in that region might be synthesized to maximize these contacts.
A hypothetical breakdown of the non-covalent interactions for a this compound derivative is presented in the table below.
| Type of Non-Covalent Interaction | Contributing Moieties | Interacting Residues | Significance |
| Hydrogen Bonding | Nitro group, Pyridine nitrogen | Arg186, Ser229 | Key for anchoring the ligand in the active site |
| Van der Waals Interactions | Entire ligand scaffold | Multiple hydrophobic and aliphatic residues | Contribute significantly to the overall binding affinity |
| π-π Stacking | Pyridine ring | Phe305, Tyr330 | Orients the ligand correctly within the binding pocket |
| Electrostatic Interactions | Nitro group | Positively charged residues | Enhance the binding strength |
By providing a detailed map of the non-covalent forces at play, NCI analysis offers a powerful tool for the rational design of novel and more effective inhibitors based on the this compound scaffold.
Biological Activities and Pharmacological Potential of 2 5 Nitropyridin 2 Yl Acetic Acid and Its Derivatives
General Overview of Bioactive Nitropyridine Applications
Nitropyridines, organic compounds featuring a pyridine (B92270) ring substituted with a nitro group, are versatile building blocks in the synthesis of a vast array of biologically active molecules. nih.govmdpi.com Their significance in drug design is underscored by the fact that pyridine-based structures are integral to numerous FDA-approved drugs. nih.gov The presence of the nitro group enhances the synthetic utility of the pyridine ring, facilitating reactions and serving as a precursor for various functional groups. nih.gov
The applications of nitropyridine derivatives span a wide range of therapeutic areas. They have been investigated for their potential as antitumor, antiviral, and anti-neurodegenerative agents. nih.govmdpi.com Furthermore, their utility extends beyond pharmacology into material science and as radiolabeled compounds for diagnostic imaging techniques like positron-emission tomography (PET). nih.gov Specific nitropyridine-containing compounds have demonstrated inhibitory activity against enzymes such as cytosolic thioredoxin reductase, which is a target in anticancer therapy, and human platelet Na+/H+ exchanger. nih.gov Their antifungal properties have also been noted. nih.gov
Structure-Activity Relationship (SAR) Studies
The biological efficacy of nitropyridine derivatives is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial in elucidating how specific structural modifications influence the pharmacological activity of these compounds.
Impact of Pyridine Ring Substitution on Biological Efficacy
The nature and position of substituents on the pyridine ring play a pivotal role in determining the biological activity of nitropyridine derivatives. The electron-withdrawing nature of the nitro group itself significantly influences the reactivity and interaction of the molecule with biological targets. nih.gov
Systematic studies on various pyridine derivatives have revealed that the introduction of different functional groups can dramatically alter their therapeutic potential. For instance, in the context of antiproliferative activity, the presence and positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to enhance activity against cancer cell lines. Conversely, the addition of bulky groups or halogen atoms can sometimes lead to a decrease in antiproliferative efficacy.
In a series of (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids designed as factor IXa inhibitors for anticoagulant therapy, the presence of the nitro group in the pyridine ring was found to be crucial for their high inhibitory activity. This highlights the direct contribution of the nitro substituent to the molecule's interaction with its biological target.
Role of the Acetic Acid Moiety in Receptor Binding and Activity
The acetic acid moiety attached to the pyridine ring is another critical determinant of the biological activity of compounds like 2-(5-Nitropyridin-2-YL)acetic acid. This functional group can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with amino acid residues in the active sites of enzymes or receptors.
The acidic proton of the carboxylic acid group can be particularly important for anchoring the molecule to a specific binding site. The length and flexibility of the acetic acid linker can also influence the molecule's ability to adopt the optimal conformation for binding. For instance, in a study of benzimidazole (B57391) derivatives, the length of a linker between a carboxyl group and the benzimidazole core was found to be inversely related to anti-inflammatory activity. While not directly on the target compound, this illustrates the general principle that the spatial arrangement of the acidic function is critical.
Specific Biological Activities
The unique structural features of this compound and its derivatives have prompted investigations into their specific biological activities, particularly in the areas of antimicrobial and anticancer research.
Antimicrobial Properties
The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant pathogens. Pyridine derivatives have historically been a source of antimicrobial compounds. quora.com The acetic acid moiety itself is known to possess bactericidal properties. nih.gov
While specific studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, the general antimicrobial potential of both nitropyridines and acetic acid derivatives suggests that this compound class warrants further investigation. For instance, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria. This suggests that the acetic acid scaffold can be a viable component in the design of new antibacterial agents.
Anticancer Activity and Mechanisms of Action
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and nitropyridine derivatives have shown promise in this area. nih.govmdpi.com The mechanism of action for some nitropyridines involves the inhibition of key enzymes in cancer cell proliferation, such as cytosolic thioredoxin reductase. nih.gov
Research into related compounds has provided insights into potential anticancer applications. For example, a ruthenium complex based on a 3,5-dinitropyridine (B58125) moiety has demonstrated significant activity against breast cancer (MCF7) and cervical epithelioid carcinoma (HeLa) cell lines. nih.gov Furthermore, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and identified as potent anticancer agents. nih.gov
Although direct and extensive studies on the anticancer activity of this compound are limited in the available literature, the established anticancer potential of the broader nitropyridine class provides a strong rationale for its exploration in this therapeutic area. Future research focusing on the synthesis and biological evaluation of a library of this compound derivatives is essential to fully elucidate their anticancer potential and mechanisms of action.
Inhibition of Cancer Cell Growth
Derivatives of nitropyridine have demonstrated notable potential as anticancer agents. hzdr.deresearchgate.net The antitumor properties of these nitrogen-based heterocyclic compounds are often linked to their ability to interact with DNA through hydrogen bonding. researchgate.net Pyridine and its derivatives are integral to many FDA-approved drugs and are recognized as promising scaffolds in cancer research. researchgate.net
Research has shown that the introduction of specific functional groups to the pyridine ring can significantly influence cytotoxic activity. For instance, some nitropyridine-containing complexes have shown significant activity against breast cancer (MCF-7) and cervical epithelioid carcinoma (HeLa) cell lines. nih.gov In other studies, indenopyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity against the MCF7 breast cancer cell line. nih.gov One particular derivative, compound 6d, exhibited a higher potency with an IC₅₀ value of 4.34 μM compared to the reference drug doxorubicin (B1662922) (IC₅₀ = 5.40 μM). nih.gov Another compound, 6n, showed comparable activity to doxorubicin with an IC₅₀ value of 6.84 μM. nih.gov
Furthermore, a series of pyridine derivatives containing sulfonyl groups were identified as potential anticancer agents, with compounds 30 and 31 showing notable antitumor activity in in vivo assays. researchgate.net The versatility of the pyridine scaffold allows for the development of compounds that can inhibit various cancer-associated targets, including kinases and topoisomerase enzymes. nih.govresearchgate.net
Table 1: Inhibitory Activity of this compound Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Indenopyridine derivative 6d | MCF-7 (Breast) | 4.34 | nih.gov |
| Indenopyridine derivative 6n | MCF-7 (Breast) | 6.84 | nih.gov |
| Doxorubicin (Reference) | MCF-7 (Breast) | 5.40 | nih.gov |
| Pyridine-based dihydrazone 27 | Ishikawa (Endometrial) | 8.26 | researchgate.net |
| Pyridine‐derived compound 35 | HepG2 (Liver) | 4.25 | researchgate.net |
| Pyridine‐derived compound 36 | HepG2 (Liver) | 12.83 | researchgate.net |
| Pyridine‐derived compound 37 | MCF-7 (Breast) | --- | researchgate.net |
| Lomefloxacin derivative 3e | --- | 0.98 (Topoisomerase II inhibition) | nih.gov |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative 9 | MCF-7 (Breast) | 0.34 | researchgate.net |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative 9 | HepG2 (Liver) | 0.18 | researchgate.net |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative 12 | MCF-7 (Breast) | 0.5 | researchgate.net |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative 12 | HepG2 (Liver) | 5.27 | researchgate.net |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | CCRF-CEM (Leukemia) | -6.06 (logGI₅₀) | nih.gov |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | HL-60(TB) (Leukemia) | -6.53 (logGI₅₀) | nih.gov |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | MOLT-4 (Leukemia) | -6.52 (logGI₅₀) | nih.gov |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) | SR (Leukemia) | -6.51 (logGI₅₀) | nih.gov |
Enzyme Inhibition (e.g., Janus Kinase 2)
Derivatives of this compound have been investigated as inhibitors of various enzymes, including Janus Kinase 2 (JAK2). JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways, and its dysregulation is associated with myeloproliferative neoplasms. rsc.orgnih.gov
A number of potent JAK2 inhibitors containing a nitropyridine scaffold have been synthesized. rsc.org For instance, a series of sulfamides derived from 2-amino-3-methylpyridine (B33374) were shown to inhibit JAK2 with IC₅₀ values in the range of 8.5–12.2 µM. rsc.org Another study on imidazopyrrolopyridine derivatives identified a compound, 6k, as a selective JAK2 inhibitor with an IC₅₀ of 10 nM. nih.gov This compound demonstrated over 30-fold selectivity for JAK2 compared to JAK3 and TYK2. nih.gov
The development of selective JAK2 inhibitors is a significant area of research, as it offers the potential for more targeted therapies with fewer side effects. semanticscholar.org The high degree of homology among the ATP-binding sites of JAK family members presents a challenge in developing isoform-selective inhibitors. semanticscholar.org
Table 2: Inhibition of Janus Kinase 2 by this compound Derivatives
| Compound | Enzyme | IC₅₀ | Selectivity | Reference |
|---|---|---|---|---|
| Sulfamides from 2-amino-3-methylpyridine | JAK2 | 8.5–12.2 µM | --- | rsc.org |
| Imidazopyrrolopyridine derivative 6k | JAK2 | 10 nM | >30-fold vs JAK3, TYK2 | nih.gov |
| Ruxolitinib | JAK1/2 | 3.3 nM/2.8 nM | >130-fold vs JAK3 | selleckchem.com |
| Tofacitinib | JAK3 | 1 nM | 20-100-fold less potent against JAK1/2 | selleckchem.com |
| NSC42834 (JAK2 Inhibitor V, Z3) | JAK2 (wild type and V617F mutant) | 10-30 µM | --- | selleckchem.com |
| CHZ868 | JAK2 | 0.17 µM (in cells) | 60-70-fold higher inhibition of JAK1-/TYK2-mediated STAT1 translocation vs pan-JAK inhibitors | selleckchem.com |
| Ilginatinib hydrochloride (NS-018) | JAK2 | 0.72 nM | 30-50-fold greater selectivity for JAK2 over JAK1, JAK3, and TYK2 | selleckchem.com |
Antiviral Efficacy
Nitropyridine derivatives have been explored for their antiviral properties against a range of DNA and RNA viruses. hzdr.de Some synthesized compounds have shown activity against cytomegalovirus (CMV) with an EC₅₀ of 76.47 μM and moderate activity against varicella-zoster virus (VZV) with EC₅₀ values ranging from 52.53 to 61.70 μM in human embryonic lung (HEL) cells. hzdr.de Importantly, these compounds did not exhibit cytotoxicity at a concentration of 100 μM. hzdr.de
The antiviral potential of these compounds is often structure-dependent. For example, in the search for new antivirals, various N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine were synthesized and showed potent, structure-dependent inhibition of herpes simplex virus type 1 (HSV-1) replication. semanticscholar.org Functional group analysis revealed that both the dispirotripiperazine core and the pyrimidine (B1678525) ring with a nitro group at the 5-position are crucial for activity. semanticscholar.org
Furthermore, peptidyl nitroalkenes have been identified as effective covalent reversible inhibitors of the main protease (Mpro) of SARS-CoV-2, with EC₅₀ values in the low micromolar range (1–12 μM) and no significant toxicity. researchgate.net
Table 3: Antiviral Efficacy of this compound and its Derivatives
| Compound/Derivative | Virus | Cell Line | EC₅₀ | Reference |
|---|---|---|---|---|
| Nitropyridine derivative | Cytomegalovirus (CMV) | HEL | 76.47 µM | hzdr.de |
| Nitropyridine derivative | Varicella-zoster virus (VZV) | HEL | 52.53–61.70 µM | hzdr.de |
| Peptidyl nitroalkene FGA146 | SARS-CoV-2 | Huh-7-ACE2 | 0.9 µM | researchgate.net |
| Peptidyl nitroalkene FGA147 | SARS-CoV-2 | Huh-7-ACE2 | 1.9 µM | researchgate.net |
| 3-hydrazono-5-nitro-2-indolinone derivative 78 | Bovine viral diarrhea virus (BVDV) | --- | 13 µg/mL | google.com |
| Pyrazole derivative 20 | Measles virus (MeV) | --- | 60 nM | google.com |
Enzyme Inhibition Potential (e.g., Urease, Chymotrypsin (B1334515), Glycogen (B147801) Synthase Kinase-3, Factor IXa, α-Glucosidase, Transglutaminase 2)
The structural versatility of this compound derivatives has led to their investigation as inhibitors of a wide array of enzymes.
Urease and Chymotrypsin: A 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione demonstrated dual inhibitory activity against both chymotrypsin (IC₅₀ = 8.67 ± 0.1 μM) and urease (IC₅₀ = 29.21 ± 0.98 μM). rsc.org Additionally, 3-nitropyridylpiperazine derivatives have been synthesized and evaluated as potent urease inhibitors, with the most promising compounds showing IC₅₀ values of approximately 2.0–2.3 μM against jack bean urease. rsc.org
Glycogen Synthase Kinase-3 (GSK-3): Novel pyridine derivatives have been discovered as highly potent and selective inhibitors of GSK-3, a kinase involved in various cellular processes. rsc.orgnih.gov
Factor IXa: While specific inhibitors based on the this compound scaffold are not extensively documented, the broader class of heterocyclic compounds has been explored as Factor IXa inhibitors for anticoagulant therapy. nih.govnih.gov The high structural similarity between Factor IXa and other coagulation factors like Factor Xa makes the design of selective inhibitors a significant challenge. mdpi.com
α-Glucosidase: The synthesis and biological evaluation of Cu(II) and Zn(II) complexes with (5-nitropyridin-2-yl)imine ligands revealed their potential to inhibit the α-glucosidase enzyme. nih.gov The Cu(II) complex showed the highest inhibitory activity with an IC₅₀ of 108 μg/mL, whereas the ligand itself had the lowest inhibitory activity with an IC₅₀ of 2.14 μg/mL. nih.gov
Transglutaminase 2 (TG2): TG2 is an enzyme implicated in various diseases, including cancer and celiac disease. nih.govnih.gov Irreversible inhibitors of TG2, such as Nε-acryloyllysine piperazides, have been developed, with some nitropyridine-2-yl derivatives showing significant membrane permeability. hzdr.de Novel irreversible peptidic inhibitors of TG2 have been synthesized by modifying a lead compound's scaffold with substituted phenylacetic acids, resulting in highly potent inhibitors. rsc.orgresearchgate.net
Table 4: Enzyme Inhibition by Derivatives of this compound
| Derivative Class | Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| 5-Nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin | 8.67 ± 0.1 µM | rsc.org |
| 5-Nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 29.21 ± 0.98 µM | rsc.org |
| 3-Nitropyridylpiperazine derivatives | Urease | ~2.0–2.3 µM | rsc.org |
| Cu(II) complex with (5-nitropyridin-2-yl)imine ligand | α-Glucosidase | 108 µg/mL | nih.gov |
| (5-nitropyridin-2-yl)imine ligand | α-Glucosidase | 2.14 µg/mL | nih.gov |
| Imidazopyridine derivatives (e.g., compound 10) | Factor IXa | 0.5956 nM | nih.gov |
| Imidazopyridine derivatives (e.g., compound 11) | Factor IXa | 0.5093 nM | nih.gov |
| Irreversible peptidic inhibitor 35 | Transglutaminase 2 | 760 × 10³ M⁻¹ min⁻¹ (kinact/KI) | rsc.org |
Herbicidal and Insecticidal Applications
Beyond medicinal applications, nitropyridine derivatives have shown significant promise in the agricultural sector as both herbicides and insecticides. researchgate.netmdpi.com
Herbicidal Activity: Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, a nitropyridine-containing phenylaminoacetate, exhibited high herbicidal activity against barnyard grass with an IC₅₀ of 27.7 mg/L. rsc.org Another study on pyridyloxy-substituted acetophenone (B1666503) oxime ethers showed that nitropyridine derivatives demonstrated moderate protoporphyrinogen (B1215707) oxidase inhibitory activity, a key target for herbicides, with IC₅₀ values ranging from 3.11 to 4.18 μM. rsc.org
Insecticidal Activity: Several novel nitropyridyl-based dichloropropene ethers have been synthesized and shown to possess potent insecticidal activities against various lepidopteran pests. researchgate.net For example, the compound 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether (8e) was found to be as active as the commercial insecticide Pyridalyl. researchgate.net The presence of a nitro group at the 5-position of the pyridine ring was identified as a viable feature for optimal insecticidal activity. researchgate.net Furthermore, a series of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties exhibited high insecticidal activities (100% inhibition at 500 mg/L) against Mythimna separata. nih.gov
Table 5: Herbicidal and Insecticidal Activity of this compound Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard grass | IC₅₀ | 27.7 mg/L | rsc.org |
| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen oxidase | IC₅₀ | 3.11–4.18 µM | rsc.org |
| Nitropyridyl-based dichloropropene ether (8a-2) | Mythimna separata | LC₅₀ | 7.45 mg/L | researchgate.net |
| Nitropyridyl-based dichloropropene ether (8a-4) | Mythimna separata | LC₅₀ | 5.58 mg/L | researchgate.net |
| Nitropyridyl-based dichloropropene ether (8a-5) | Mythimna separata | LC₅₀ | 8.58 mg/L | researchgate.net |
| Nitropyridyl-based dichloropropene ether (8b-2) | Mythimna separata | LC₅₀ | 7.13 mg/L | researchgate.net |
| Nitropyridyl-based dichloropropene ether (8d-1) | Mythimna separata | LC₅₀ | 8.37 mg/L | researchgate.net |
| Nitropyridyl-based dichloropropene ether (8e) | Mythimna separata | LC₅₀ | 4.09 mg/L | researchgate.net |
| 2-phenylpyridine derivatives (5b, 5d, 5g, 5h, 5k) | Mythimna separata | Inhibition | 100% at 500 mg/L | nih.gov |
Antioxidant Activity
The antioxidant potential of derivatives of this compound has also been a subject of investigation. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant capacity. nih.gov
The synthesis and biological evaluation of Cu(II) and Zn(II) complexes featuring (5-nitropyridin-2-yl)imine ligands demonstrated that the Cu(II) complex, in particular, exhibited a high level of antioxidant activity. nih.gov In another study, N-substituted analogs of thiazolidinedione derivatives were synthesized and evaluated as antioxidant agents. abmole.com The antioxidant activity of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC₅₀ value indicates stronger antioxidant activity. researchgate.netnih.gov For example, some extracts have shown very strong antioxidant activity with IC₅₀ values well below 50 µg/mL. researchgate.netresearchgate.net
Table 6: Antioxidant Activity of this compound Derivatives
| Compound/Extract | Assay | IC₅₀ | Reference |
|---|---|---|---|
| Cu(II) complex with (5-nitropyridin-2-yl)imine ligand | DPPH | High activity (qualitative) | nih.gov |
| F-CHCl3 fraction of Cystoseira sedoides | DPPH | 120 µg/mL | nih.gov |
| F-AcOEt fraction of Cystoseira sedoides | DPPH | 121 µg/mL | nih.gov |
| Trolox (Standard) | DPPH | 90 µg/mL | nih.gov |
| Ethanolic extract of propolis (EEP GUA-4) | DPPH | 67.9 µg/mL | nih.gov |
| Ascorbic Acid (Reference) | DPPH | 43.2 µg/mL | nih.gov |
Investigations as Molecular Probes and Ligands in Biochemical Assays
Nitropyridines serve as valuable scaffolds not only for the development of bioactive molecules but also as ligands for coordination compounds and as molecular probes in biochemical assays. rsc.orgnih.gov Their ability to form stable complexes with various metal ions makes them useful in the design of new materials with interesting photophysical and electronic properties. google.com
For instance, bidentate ligands prepared from 2-amino-5-nitropyridine (B18323) have been used to create novel mononuclear Cu(II), Zn(II), and Ni(II) complexes that exhibit a range of biological activities, including antimicrobial and antidiabetic effects. nih.gov Furthermore, double-armed benzo-15-crown-5 (B77314) compounds decorated with nitropyridine fragments have been synthesized as ligands for the preparation of Na⁺, K⁺, and Ag⁺ complexes, demonstrating the versatility of nitropyridines in supramolecular chemistry. rsc.org
The development of fluorescent probes based on these scaffolds allows for the visualization and study of biological processes. For example, irreversible inhibitors of transglutaminase 2 have been derivatized to serve as scaffolds for potent research tools, aiding in the understanding of the enzyme's role in various pathologies. rsc.orgresearchgate.net
Development as Radiotracer Candidates for Positron Emission Tomography (PET) Imaging (via derivatives)
Radiosynthesis and Labeling Strategies
The transformation of a biologically active molecule into a PET radiotracer involves the incorporation of a positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), into its structure. The choice of isotope and the labeling strategy are dictated by the chemical nature of the parent compound, the desired in vivo imaging time, and the available radiochemistry infrastructure.
For derivatives of this compound, several radiosynthesis strategies could be envisioned. A common approach for introducing ¹¹C is through the methylation of a suitable precursor. For instance, if a derivative of this compound were designed to have a hydroxyl (-OH) or an amine (-NH) group, it could be readily labeled using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), two of the most widely used ¹¹C-methylating agents. The reaction would involve the O- or N-methylation of a desmethyl precursor in the final step of the synthesis to produce the ¹¹C-labeled radiotracer.
Alternatively, the carboxylic acid moiety of this compound itself presents a handle for radiolabeling. For example, it could be converted to an ester with a [¹¹C]alkanol or an amide with a [¹¹C]amine. Another possibility is the direct incorporation of [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]cyanide ([¹¹C]CN⁻) to construct the carboxylic acid group, although this is often more challenging and may require significant synthetic development.
For labeling with the longer-lived ¹⁸F, nucleophilic substitution reactions are most common. This would typically involve the synthesis of a derivative of this compound bearing a suitable leaving group, such as a tosylate, mesylate, or a nitro group, that can be displaced by [¹⁸F]fluoride. For example, a fluoroalkyl side chain could be introduced onto the pyridine ring or the acetic acid portion of the molecule. The precursor would be synthesized with a leaving group in the position intended for fluorination, and the final radiosynthesis step would involve the reaction with activated [¹⁸F]fluoride, often in the presence of a kryptofix/potassium carbonate complex, to yield the ¹⁸F-labeled radiotracer.
The purification of the resulting radiolabeled compound is a critical step to ensure that it is free of unlabeled precursors and other impurities. This is typically achieved using high-performance liquid chromatography (HPLC), followed by formulation in a physiologically compatible solution for administration.
| Radionuclide | Common Labeling Precursor | Potential Labeling Strategy for this compound Derivatives |
| Carbon-11 (¹¹C) | [¹¹C]CH₃I, [¹¹C]CH₃OTf | O- or N-methylation of a desmethyl precursor derivative. |
| Carbon-11 (¹¹C) | [¹¹C]CO₂, [¹¹C]CN⁻ | Carboxylation of a suitable organometallic precursor to form the acetic acid moiety. |
| Fluorine-18 (¹⁸F) | [¹⁸F]F⁻ | Nucleophilic substitution on a derivative containing a good leaving group. |
Structure-Radiotracer Activity Relationships
The development of a successful PET radiotracer is not solely dependent on successful radiosynthesis; the relationship between the chemical structure of the molecule and its biological activity as a radiotracer is paramount. Structure-activity relationship (SAR) studies in the context of PET imaging aim to optimize properties such as target affinity and selectivity, blood-brain barrier (BBB) penetration (for neuroimaging agents), metabolic stability, and in vivo kinetics.
For derivatives of this compound, systematic modifications to the core structure would be necessary to understand their impact on radiotracer performance. Key structural features that could be varied include:
The Nitro Group: The 5-nitro group on the pyridine ring is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. Its presence may impact receptor binding and metabolic stability. SAR studies would involve replacing the nitro group with other substituents (e.g., cyano, halo, or amino groups) to assess the effect on target affinity and in vivo behavior.
The Acetic Acid Side Chain: The length and nature of the acidic side chain could be modified. For instance, converting the carboxylic acid to an ester or an amide could alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and the BBB. The chain length could also be extended or shortened to probe the binding pocket of the biological target.
Substitution on the Pyridine Ring: Introduction of additional substituents on the pyridine ring could be explored to fine-tune the molecule's properties. For example, the addition of small alkyl or alkoxy groups could modulate lipophilicity and metabolic stability.
The evaluation of these new derivatives would involve a tiered approach. Initially, in vitro binding assays would be used to determine the affinity and selectivity for the target of interest. Promising candidates would then be radiolabeled and evaluated in preclinical models. These in vivo studies, often conducted in rodents and non-human primates, would assess the radiotracer's brain uptake, regional distribution, and clearance kinetics. The goal is to identify a derivative that not only binds to the target with high affinity and selectivity but also exhibits favorable in vivo properties, such as high target-to-background signal and rapid clearance from non-target tissues.
| Structural Modification | Potential Impact on Radiotracer Properties |
| Replacement of the 5-nitro group | Altered target affinity, selectivity, and metabolic stability. |
| Modification of the acetic acid side chain (e.g., esterification, amidation) | Changed lipophilicity, influencing blood-brain barrier penetration and cellular uptake. |
| Introduction of substituents on the pyridine ring | Modulation of lipophilicity, metabolic stability, and target binding. |
Ultimately, the development of a clinically viable PET radiotracer from the this compound scaffold would require a comprehensive and iterative process of chemical synthesis, radiosynthesis optimization, and rigorous preclinical evaluation to establish a clear structure-radiotracer activity relationship.
Applications in Advanced Materials Science
Utilization as Building Blocks for Complex Organic Architectures
2-(5-Nitropyridin-2-YL)acetic acid serves as a versatile building block, or "linker," in the synthesis of supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers. The pyridine (B92270) nitrogen atom and the carboxylate group are effective coordination sites that can bind to metal ions, forming extended networks. The nitro group, while not typically a primary coordination site, can influence the final architecture through weaker intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which help in directing the self-assembly process.
The flexible acetic acid side chain provides a degree of conformational freedom that is not present in more rigid ligands. This flexibility allows for the formation of diverse structural motifs and can be critical in accommodating the coordination preferences of different metal ions, thereby enabling the creation of frameworks with specific pore sizes and shapes. Such porous materials are highly sought after for applications including gas storage and separation. google.com
The versatility of this compound extends to post-synthetic modification. The nitro group can be chemically reduced to an amino group, which introduces a new reactive site into the organic architecture. This allows for further functionalization, enabling the properties of the material to be fine-tuned for specific applications. The ability to modify the framework after its initial synthesis opens up a vast design space for creating materials with enhanced or entirely new functionalities.
Table 1: Examples of Coordination Polymers and MOFs Using Pyridine-Based Ligands
This table provides examples of metal-organic frameworks constructed using ligands that, like this compound, feature pyridine or imidazole-based spacers. This illustrates the structural diversity achievable with such building blocks.
| Compound/Framework | Metal Ion(s) | Ligands | Dimensionality/Topology | Ref. |
| 1 | Co(II) | 2,5-thiophenedicarboxylate, 1,3-bis(4-pyridyl)propane | 3D 2-fold interpenetrating 8-connected tsi net | rsc.org |
| 2 | Cd(II) | 2,5-thiophenedicarboxylate, 1,3-bis(4-pyridyl)propane | 2D 4-connected sql net | rsc.org |
| 3 | Zn(II) | 2,5-thiophenedicarboxylate, 1,1′-(1,4-butanediyl)bis(imidazole) | 3D 5-fold interpenetrating 4-connected dia net | rsc.org |
| [Mn₃(btdc)₃(bpy)₂]·4DMF | Mn(II) | 2,2′-bithiophen-5,5′-dicarboxylate, 2,2′-bipyridyl | 3D Framework | mdpi.comnih.gov |
Potential in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for modern photonic technologies, including high-speed data communication and optical computing. The effectiveness of a molecular NLO material is related to its second-order hyperpolarizability (β), which requires a molecule to have a significant change in dipole moment upon electronic excitation.
Molecules designed for NLO applications typically feature an electron-donating group and an electron-withdrawing group linked by a π-conjugated system. In this compound, the pyridine ring serves as the π-conjugated bridge. The nitro group (-NO₂) is a powerful electron-withdrawing group, while the pyridyl ring and acetic acid group collectively act as the electron-donating portion of the molecule. This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT) upon excitation, a key requirement for a large NLO response.
The presence of the nitrogen atom within the aromatic ring and the potent electron-withdrawing nitro group establishes a strong ICT character. This leads to a substantial change in the molecule's dipole moment when it interacts with an intense light source, resulting in a significant second-order NLO effect. Research into related nitropyridine derivatives, such as 2-cyclooctylamino-5-nitropyridine (COANP), has demonstrated their excellent NLO properties, validating the promise of this class of compounds. ibm.com
For a bulk material to exhibit NLO properties, it is essential that the constituent molecules crystallize in a non-centrosymmetric fashion. If the molecules are arranged in a centrosymmetric pattern, their individual NLO effects cancel each other out. The carboxylic acid group of this compound plays a vital role in crystal engineering. It can form strong and directional hydrogen bonds, which can be exploited to guide the assembly of molecules into the required non-centrosymmetric arrangement, thereby maximizing the macroscopic NLO response of the material. Some metal-organic frameworks constructed from pyridine-based ligands have been shown to exhibit nonlinear optical properties. rsc.org
Table 2: NLO Properties of a Related Nitropyridine Compound
This table presents data for 2-cyclooctylamino-5-nitropyridine (COANP), a well-studied NLO material that shares the 5-nitropyridine core structure, highlighting the potential of this molecular framework.
| Compound | Property | Value | Notes | Ref. |
| 2-cyclooctylamino-5-nitropyridine (COANP) | Second-harmonic generation (SHG) | d₃₃ = 10 pm/V | Measured for bulk crystal | ibm.com |
| 2-cyclooctylamino-5-nitropyridine (COANP) | Hyperpolarizability (β) | High | Contributes to large NLO susceptibility | ibm.com |
Future Perspectives and Research Directions
Targeted Synthesis of Novel Derivatives with Enhanced Bioactivity or Specific Functions
The inherent reactivity of the 2-(5-nitropyridin-2-yl)acetic acid molecule allows for the targeted synthesis of a diverse library of novel derivatives. Future research will likely focus on modifying the core structure to enhance specific biological activities. For instance, the synthesis of amides and esters from the carboxylic acid group can lead to compounds with altered pharmacokinetic properties. mdpi.com The nitro group can be reduced to an amino group, which can then be further functionalized to create a wide array of compounds, including Schiff bases and heterocyclic systems. nih.govresearchgate.net
The pyridine (B92270) ring itself offers opportunities for substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov A significant area of interest is the synthesis of nitropyridine-containing molecules as potent inhibitors of enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Furthermore, the development of hybrid molecules, for example by linking the this compound scaffold with other pharmacophores like chloroquine, has shown promise in generating compounds with potent antimalarial activity. nih.gov
| Derivative Class | Potential Bioactivity | Synthetic Strategy |
| Amides/Esters | Modified pharmacokinetics, potential enzyme inhibitors | Acylation of the carboxylic acid group |
| Amino derivatives | Precursors for further functionalization, altered biological targets | Reduction of the nitro group |
| Substituted pyridines | Modulated electronic and steric properties, enhanced target specificity | Electrophilic/nucleophilic substitution on the pyridine ring |
| Hybrid molecules | Multi-target activity, synergistic effects | Linking with other known pharmacophores |
In-depth Mechanistic Studies of Biological Interactions
While preliminary studies may indicate the biological potential of this compound derivatives, a deeper understanding of their mechanisms of action is crucial for their rational development as therapeutic agents. Future research will necessitate in-depth mechanistic studies to elucidate how these compounds interact with their biological targets at a molecular level. Techniques such as X-ray crystallography of ligand-protein complexes can provide detailed structural information about binding modes.
Furthermore, investigating the structure-activity relationships (SAR) will be essential. This involves systematically modifying the chemical structure and observing the effect on biological activity, which can help identify the key functional groups responsible for the observed effects. mdpi.com For example, studies have shown that the presence of a nitro group in the pyridine ring can be crucial for the inhibitory activity of certain compounds. mdpi.com Understanding these relationships is fundamental to designing more potent and selective molecules.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. nih.gov In the context of this compound, computational approaches can significantly accelerate the design of new derivatives with desired properties. openmedicinalchemistryjournal.com Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and mode of interaction of designed ligands with specific protein targets. mdpi.comopenmedicinalchemistryjournal.com
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules. mdpi.com This iterative cycle of computational prediction followed by experimental synthesis and testing creates a feedback loop that refines the predictive models and guides the design of next-generation compounds with improved efficacy and specificity. nih.gov This integrated approach has been successfully used to design and optimize various therapeutic agents. nih.gov
Exploration of New Material Science Applications
Beyond its biological potential, the unique electronic and structural properties of the this compound scaffold suggest its utility in material science. Pyridine derivatives are known to be valuable in various material applications, including as dyes and in catalysis. mdpi.com The nitro group, being a strong electron-withdrawing group, can impart interesting optical and electronic properties to the molecule.
Future research could explore the synthesis of polymers or coordination complexes incorporating the this compound moiety. These materials could have applications in areas such as nonlinear optics, organic light-emitting diodes (OLEDs), or as sensors. The ability of the pyridine nitrogen and the carboxylic acid group to coordinate with metal ions opens up possibilities for creating novel metal-organic frameworks (MOFs) with tailored porosity and functionality. nih.gov
Sustainable Synthesis Routes and Process Optimization
As the potential applications of this compound and its derivatives expand, the development of sustainable and efficient synthetic methods becomes increasingly important. Traditional synthetic routes may involve harsh reaction conditions, hazardous reagents, or produce significant waste. Future research should focus on developing greener synthetic pathways. nih.govnih.gov
This could involve the use of more environmentally benign solvents, catalyst systems that can be recycled, and processes that minimize energy consumption. nih.gov For example, exploring biocatalytic methods or flow chemistry could offer more sustainable alternatives to traditional batch processing. Process optimization studies will also be crucial to improve yields, reduce reaction times, and simplify purification procedures, ultimately making the synthesis of these valuable compounds more economically viable and environmentally friendly. nih.gov
Q & A
Basic Research Question
Data Collection : Use Bruker SMART APEXII diffractometers with Mo/Kα radiation (λ = 0.71073 Å).
Structure Solution : SHELXS/SHELXD for phase determination .
Refinement : SHELXL for hydrogen-bonding networks (e.g., R₂²(8) motifs in carboxylic acid dimers) .
Visualization : ORTEP-3 for thermal ellipsoid plots and molecular geometry analysis .
Advanced Research Question
Antimicrobial Assays :
- MIC Determination : Broth microdilution against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293).
Mechanistic Studies :
- Molecular docking (e.g., AutoDock Vina) to identify protein targets (e.g., bacterial dihydrofolate reductase).
- ROS generation assays to probe nitro group-mediated oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
